N-(2,6-Dimethyl-phenyl)-2-(2-methylsulfanyl-benzoimidazol-1-yl)-acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 2,6-dimethylphenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzodiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is likely related to its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and may exhibit comparable biological activities.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-(2,6-dimethylphenyl)acetamide are structurally related and may serve as analogs for comparative studies.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of both the benzodiazole and methylsulfanyl groups, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-12-7-6-8-13(2)17(12)20-16(22)11-21-15-10-5-4-9-14(15)19-18(21)23-3/h4-10H,11H2,1-3H3,(H,20,22) |
InChI Key |
QZQHBBHCYWZBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2SC |
Origin of Product |
United States |
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